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molecular formula C14H13NO B8406628 3'-Methylaminobiphenyl-4-carbaldehyde

3'-Methylaminobiphenyl-4-carbaldehyde

Cat. No. B8406628
M. Wt: 211.26 g/mol
InChI Key: WLPWLMWEWXCJCO-UHFFFAOYSA-N
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Patent
US06927228B2

Procedure details

In a manner similar to that of Example 1(e), by reacting 4.3 g (23.2 mmol) of (3-bromophenyl)-methylamine with 5.2 g (34.8 mmol) of 4-formylbenzene-boronic acid, 2.9 g (60%) of the expected product are obtained.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH:10]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)=[O:11]>>[CH3:9][NH:8][C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[CH:17][C:12]([CH:10]=[O:11])=[CH:13][CH:14]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C=CC1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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